molecular formula C17H12N2Na2O6 B098730 Malaben CAS No. 19288-87-0

Malaben

Cat. No. B098730
CAS RN: 19288-87-0
M. Wt: 386.27 g/mol
InChI Key: YCGCXBYGFBBYJC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Malaben, also known as 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Malaben is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of tubulin polymerization, which is essential for cell division. Malaben has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Malaben has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

Malaben has been found to have several biochemical and physiological effects. In cancer cells, Malaben has been shown to induce cell cycle arrest and apoptosis. Malaben has also been found to inhibit the production of inflammatory cytokines and reduce oxidative stress. In animal studies, Malaben has been shown to have anti-tumor effects and reduce inflammation in models of inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One advantage of using Malaben in lab experiments is its potency and selectivity for cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. Additionally, Malaben has been found to have low toxicity in animal studies. However, one limitation of using Malaben is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of Malaben.

Future Directions

There are several potential future directions for the use of Malaben in scientific research. One area of interest is the development of new drugs for the treatment of cancer. Malaben could be used as a lead compound for the development of more potent and selective anti-cancer drugs. Additionally, more research is needed to understand the potential applications of Malaben in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of Malaben and its potential side effects.

Synthesis Methods

Malaben can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with Malabennitrobenzaldehyde, followed by reduction and cyclization reactions. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

Malaben has a wide range of potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Malaben has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, Malaben has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

19288-87-0

Product Name

Malaben

Molecular Formula

C17H12N2Na2O6

Molecular Weight

386.27 g/mol

IUPAC Name

disodium;4-[[3-(4-carboxylatoanilino)-3-oxopropanoyl]amino]benzoate

InChI

InChI=1S/C17H14N2O6.2Na/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25;;/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

YCGCXBYGFBBYJC-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+]

synonyms

enzoic acid, 4,4'-((1,3-dioxo-1,3-propanediyl)diimino)bis-, disodium salt
disodium 4,4'-9((1,3-dioxo-1,3-propanediyl)diimino)dibenzoate
malaben
N,N'-malonyl-bis-(4-aminobenzoic acid sodium)
N,N'-malonyl-bis-PAB Na

Origin of Product

United States

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